N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in compounds which are biologically active or of pharmaceutical interest .
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives often involves the condensation of aromatic aldehydes with o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzo[d]imidazole derivative can be obtained .
Molecular Structure Analysis
Benzo[d]imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzo[d]imidazole derivatives, these properties can vary widely. For example, some derivatives are light yellow crystalline solids .
Scientific Research Applications
Synthesis and Functionalization
Research has shown the ability to modify and synthesize derivatives of pyrazole-3-carboxamide compounds, demonstrating their versatility for chemical reactions. For instance, one study involved the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with aminopyridine, exploring the reaction mechanisms and structural determinations of these compounds (Yıldırım, Kandemirli, & Demir, 2005). This research underscores the compound's potential as a foundational chemical for further modifications and applications in diverse fields.
Antimicrobial and Antitubercular Activity
Derivatives of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their antimicrobial properties. A notable study designed and synthesized novel benzimidazole–oxadiazole hybrid molecules, showing potent antimicrobial and anti-tubercular activities against various strains, highlighting the compound's therapeutic potential (Shruthi et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of imidazo[1,5-a]pyrazines and their derivatives has been explored, revealing the compound's utility in creating a range of functionalized derivatives. Such compounds have been generated through regioselective metalation strategies, contributing to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and beyond (Board et al., 2009).
Antiviral Activity
Research into benzamide-based derivatives, including those related to this compound, has identified compounds with significant activity against avian influenza virus, demonstrating the potential for these molecules in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Gene Expression Control
Polyamides containing imidazole and pyrrole, related to the chemical structure of this compound, have been studied for their ability to target specific DNA sequences. These compounds are investigated as potential agents for controlling gene expression, with applications in treating diseases such as cancer (Chavda et al., 2010).
Mechanism of Action
Target of Action
It is known that many imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are often used in the development of new drugs .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific target and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis strain by interacting with certain enzymes .
Cellular Effects
Some benzimidazole derivatives have been found to have high cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMLJRQDKUQSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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